

1-Boc-3-Methanesulfonyloxyazetidine chemical properties

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Compound of Interest

Compound Name: *1-Boc-3-Methanesulfonyloxyazetidine*

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An In-Depth Technical Guide to **1-Boc-3-Methanesulfonyloxyazetidine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. **1-Boc-3-Methanesulfonyloxyazetidine** (CAS No. 141699-58-3) has emerged as a cornerstone intermediate, prized for its unique combination of a strained azetidine ring, a stable amine-protecting group, and a highly reactive leaving group. This trifecta of features makes it an exceptionally valuable synthon for introducing the 3-azetidiny moiety into a wide array of complex molecules.

The azetidine scaffold is of significant interest in drug design as it can improve physicochemical properties such as solubility and metabolic stability, while also providing a rigid, three-dimensional vector to orient substituents for optimal target binding. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and strategic applications of **1-Boc-3-Methanesulfonyloxyazetidine**.

Core Physicochemical and Spectroscopic Properties

1-Boc-3-Methanesulfonyloxyazetidine is a stable, crystalline solid under standard conditions. Its structure features a tert-butyloxycarbonyl (Boc) group protecting the azetidine nitrogen and a methanesulfonyl (mesyl) group at the C3 position. The Boc group enhances stability and solubility in common organic solvents, while the mesyl group functions as an excellent leaving group for nucleophilic substitution reactions.^[1]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	141699-58-3	[2][3]
Molecular Formula	C ₉ H ₁₇ NO ₅ S	[3][4][5]
Molecular Weight	251.30 g/mol	[3][4][5]
IUPAC Name	tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate	[2][4]
Common Synonyms	1-(tert-Butoxycarbonyl)-3-(mesyloxy)azetidine, N-Boc-3-methanesulfonyloxyazetidine	[3]
Appearance	White to off-white solid	Inferred from typical properties
Storage Conditions	2-8°C, Refrigerator, under inert atmosphere, sealed in dry	[3][6]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **1-Boc-3-Methanesulfonyloxyazetidine**. The expected spectral data are summarized below.

Table 2: Representative Spectroscopic Data

Technique	Characteristic Signals
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm) \approx 5.10-5.20 (m, 1H, CH-OMs), 4.30-4.45 (m, 2H, azetidine- CH_2), 4.05-4.20 (m, 2H, azetidine- CH_2), 3.05 (s, 3H, SO_2CH_3), 1.45 (s, 9H, $\text{C}(\text{CH}_3)_3$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm) \approx 156.0 (C=O), 80.5 ($\text{C}(\text{CH}_3)_3$), 68.0 (CH-OMs), 55.0 (azetidine- CH_2), 34.5 (SO_2CH_3), 28.5 ($\text{C}(\text{CH}_3)_3$)
IR (KBr, cm^{-1})	$\nu \approx$ 2980 (C-H), 1700 (C=O, Boc), 1350 & 1170 (S=O, sulfonate)
MS (ESI)	$m/z \approx$ 252.1 $[\text{M}+\text{H}]^+$, 274.1 $[\text{M}+\text{Na}]^+$

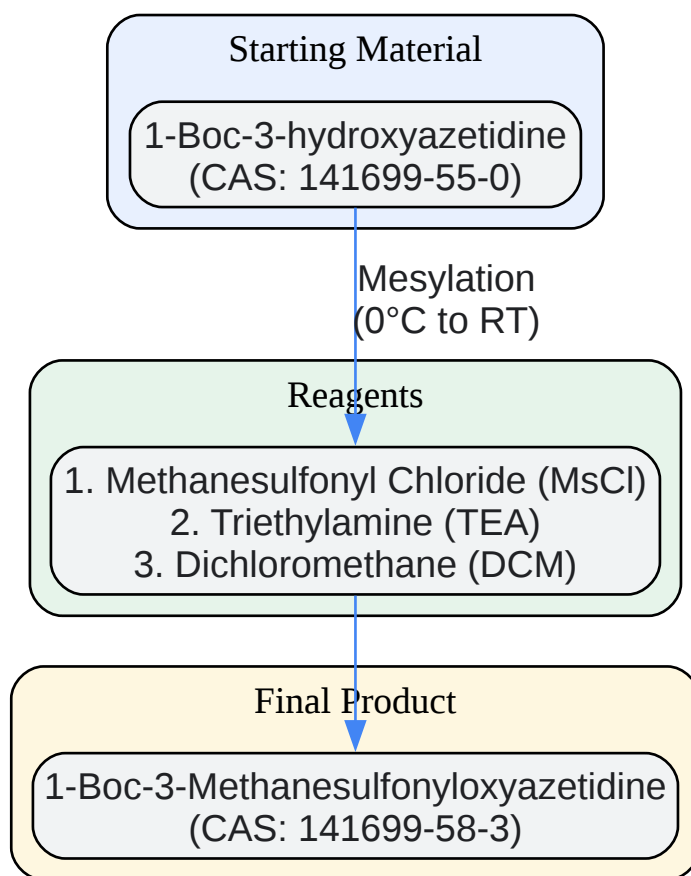
Note: Actual spectral values may vary slightly based on solvent and instrumentation.

Synthesis and Purification

The standard synthesis of **1-Boc-3-Methanesulfonyloxyazetidine** is a straightforward and high-yielding procedure starting from its corresponding alcohol, 1-Boc-3-hydroxyazetidine.

Synthesis Principle

The core of the synthesis is the conversion of a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the mesylate group, -OMs).^[7] This transformation dramatically activates the C3 position of the azetidine ring, rendering it highly susceptible to nucleophilic attack. The reaction is a classic sulfonate ester formation, typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.



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Caption: General workflow for the synthesis of **1-Boc-3-Methanesulfonyloxyazetidine**.

Detailed Experimental Protocol

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to 0°C using an ice-water bath.
- **Base Addition:** Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.

- **Mesylation:** Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. This controlled addition is crucial to manage the exothermic nature of the reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- **Workup:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **1-Boc-3-Methanesulfonyloxazetidine** is dominated by its behavior as an electrophile in nucleophilic substitution reactions.

Core Reactivity: S_N2 Displacement

The C-O bond of the mesylate is polarized, and the sulfonate is a highly stabilized anion, making it an exceptional leaving group. This allows for a classic bimolecular nucleophilic substitution (S_N2) reaction to occur at the C3 position. A wide variety of nucleophiles can be employed to displace the mesylate, leading to the formation of diverse 3-substituted azetidines.

Caption: Mechanism of S_N2 displacement of the mesylate group by a nucleophile (Nu⁻).

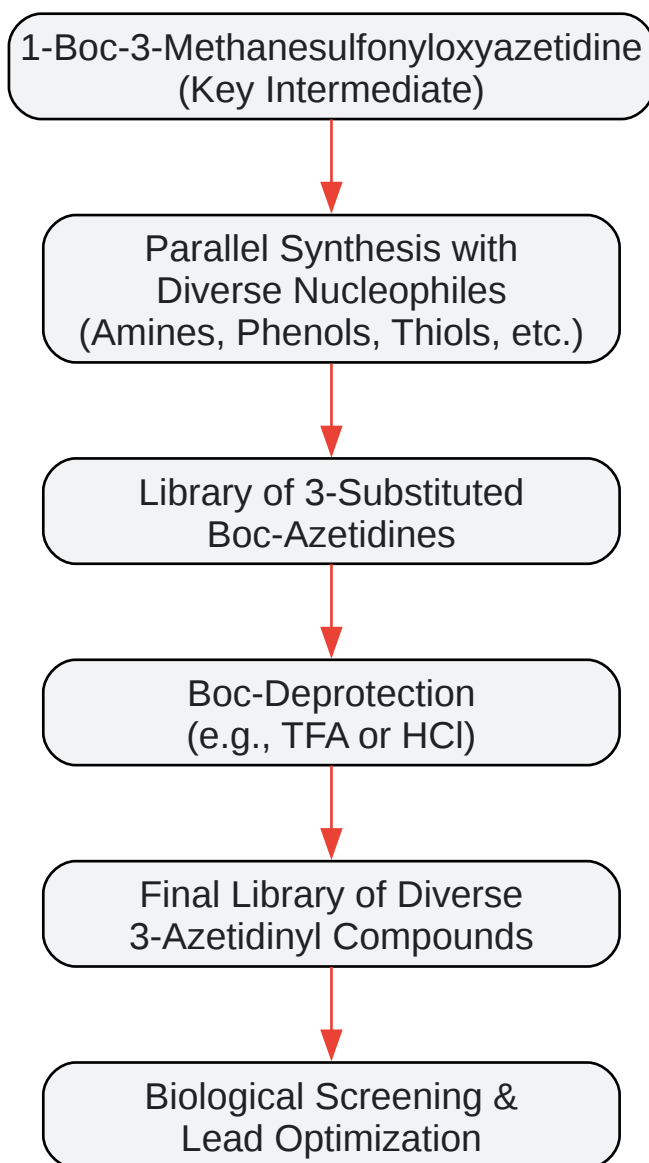
Causality Behind Experimental Choices:

- **Nucleophile Choice:** The reaction is compatible with a broad range of soft and hard nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions. This flexibility is the primary reason for the intermediate's widespread use.

- Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are optimal.[7] These solvents effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity for the S_N2 attack.
- Temperature: Reactions are often gently heated (e.g., 50-80°C) to overcome the activation energy, especially with less reactive nucleophiles.

Applications in Drug Development

1-Boc-3-Methanesulfonyloxyazetidine is not an active pharmaceutical ingredient itself but is a critical pharmaceutical intermediate.[8] Its application allows for the late-stage functionalization and rapid generation of compound libraries for structure-activity relationship (SAR) studies.



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Caption: Strategic workflow for using the intermediate in a drug discovery program.

Strategic Value:

- **Scaffold Hopping & SAR Expansion:** The azetidine ring serves as a bioisostere for other common rings like piperidine or pyrrolidine. By using this intermediate, chemists can quickly synthesize dozens or hundreds of analogs where a key interaction vector is presented from the rigid azetidine core.

- **Improving DMPK Properties:** Introduction of the polar azetidine moiety can enhance aqueous solubility and reduce the lipophilicity of a lead compound, often leading to improved DMPK (Drug Metabolism and Pharmacokinetics) profiles.
- **Access to Novel Chemical Space:** As a 4-membered ring, azetidine provides unique exit vectors and conformational constraints compared to more common 5- and 6-membered rings, allowing for the exploration of novel chemical space.

Safety and Handling

According to GHS classifications, **1-Boc-3-Methanesulfonyloxyazetidine** presents several hazards and must be handled with appropriate care.

- **Hazards:** The compound is reported to be toxic if swallowed (H301), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).^[4]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
- **Storage and Handling:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[6] It is often recommended to store under an inert gas like nitrogen or argon.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Boc-3-Methanesulfonyloxyazetidine is a quintessential example of a modern chemical building block that accelerates drug discovery. Its well-defined reactivity, commercial availability, and the strategic importance of the azetidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity—particularly the S_N2 displacement of its highly activated mesylate group—enables the rapid and efficient synthesis of novel molecular entities with therapeutic potential. Proper handling and safety precautions are essential to mitigate the risks associated with this reactive and toxicologically relevant intermediate.

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